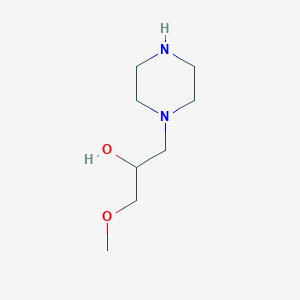

1-Methoxy-3-(piperazin-1-yl)propan-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-Methoxy-3-(piperazin-1-yl)propan-2-ol” is a chemical compound. It’s closely related to “1-phenoxy-3-(piperazin-1-yl)propan-2-ol” derivatives, which have been designed and synthesized as potential triple reuptake inhibitors . These compounds simultaneously inhibit serotonin, norepinephrine, and dopamine transporters (SERT, NET, and DAT, respectively) .

Molecular Structure Analysis

The molecular structure of “this compound” can be found in databases like PubChem . The molecular formula is C14H22N2O3, and the molecular weight is 266.34 g/mol .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be found in databases like PubChem . The molecular weight is 266.34 g/mol, and it has 2 hydrogen bond donor counts and 5 hydrogen bond acceptor counts .

Aplicaciones Científicas De Investigación

Antidepressant Applications

1-Methoxy-3-(piperazin-1-yl)propan-2-ol derivatives have been studied for their potential antidepressant effects. Research has shown these derivatives to have dual action at 5-HT1A serotonin receptors and serotonin transporter. For instance, specific compounds like 1-(5-chlorobenzo[b]thiophen-3-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-ol have shown high nanomolar affinity for both these activities, suggesting their potential as antidepressants with a new dual mechanism of action (Martínez et al., 2001).

Anti-HIV and Antimicrobial Activity

These derivatives have also been explored for their anti-HIV-1 RT and antimicrobial activities. In a study involving the design and synthesis of novel 3-(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)-1-(piperazin-1-yl)propan-1-one derivatives, significant inhibition of HIV-1 RT was observed in certain compounds, suggesting their potential as anti-HIV agents. Additionally, some compounds exhibited significant anti-HIV activity with good safety index, indicating their potential in HIV-1 treatment (Chander et al., 2016).

Anticancer Potential

This compound and its derivatives have shown promise in cancer treatment. A study identified a metabolite of naftopidil, 1-(4-hydroxy-2-methoxyphenyl)piperazin-1-yl)-3-(naphthalen-1-yloxy) propan-2-ol (HUHS190), which exhibited selective toxicities against cancer cells, indicating its potential as an anti-cancer drug (Shimizu et al., 2019).

Potential in Treating Arrhythmia and Hypertension

These compounds have also been investigated for their antiarrhythmic and antihypertensive effects. Certain derivatives displayed strong activities in these areas, suggesting their potential in treating cardiovascular disorders. The antiarrhythmic and hypotensive effects were found to be related to their alpha-adrenolytic properties, particularly due to the presence of the 1-phenylpiperazine moiety (Malawska et al., 2002).

Mecanismo De Acción

Target of Action

The primary targets of 1-Methoxy-3-(piperazin-1-yl)propan-2-ol are the serotonin, norepinephrine, and dopamine transporters (SERT, NET, and DAT, respectively) . These transporters play a crucial role in the reuptake of neurotransmitters, thereby regulating their levels in the synaptic cleft and influencing various physiological processes.

Mode of Action

This compound acts as a triple reuptake inhibitor , simultaneously inhibiting SERT, NET, and DAT . By blocking these transporters, the compound prevents the reuptake of serotonin, norepinephrine, and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft. This can enhance neurotransmission and potentially exert therapeutic effects in conditions associated with neurotransmitter imbalance.

Biochemical Pathways

The inhibition of SERT, NET, and DAT affects the monoamine neurotransmission pathway . Increased levels of serotonin, norepinephrine, and dopamine in the synaptic cleft can influence various downstream pathways, potentially impacting mood, cognition, pain perception, and other physiological functions.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in neurotransmitter levels in the synaptic cleft. By inhibiting the reuptake of serotonin, norepinephrine, and dopamine, the compound can enhance monoamine neurotransmission . This could potentially lead to improvements in symptoms of conditions like depression, where these neurotransmitters are often imbalanced.

Análisis Bioquímico

Biochemical Properties

1-Methoxy-3-(piperazin-1-yl)propan-2-ol is known to interact with various enzymes, proteins, and other biomolecules . It has been reported to possess a range of biological activities including anticancer, antiviral, calcium channel inhibition, α-adrenoceptor inhibition, and voltage-gated sodium channel inhibition . The nature of these interactions is complex and multifaceted, involving a variety of biochemical reactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been identified as a potential triple reuptake inhibitor, simultaneously inhibiting serotonin, norepinephrine, and dopamine transporters (SERT, NET, and DAT, respectively) .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it exhibits potent inhibitory activities against all three monoamine neurotransmitter transporters .

Propiedades

IUPAC Name |

1-methoxy-3-piperazin-1-ylpropan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2/c1-12-7-8(11)6-10-4-2-9-3-5-10/h8-9,11H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPWPRZZSLQXWIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(CN1CCNCC1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Oxabicyclo[3.2.0]heptan-7-yl)ethanone](/img/structure/B2356927.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzenesulfonamide](/img/structure/B2356928.png)

![5-chloro-N-[4-(2-thiazolo[5,4-b]pyridinyl)phenyl]-2-thiophenesulfonamide](/img/structure/B2356929.png)

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2356930.png)

![2-[1-Benzylbenzimidazol-2-yl]propan-2-ol](/img/structure/B2356931.png)

![2-isopropyl-5-[(4-nitrobenzyl)thio]imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2356938.png)

![1-(furan-2-ylmethyl)-4-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2356941.png)

![1-[4-(Heptyloxy)phenyl]ethanone](/img/structure/B2356945.png)

![N-(4-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B2356947.png)

![Exo-8-boc-8-azabicyclo[3.2.1]octane-3-carboxylic acid methyl ester](/img/no-structure.png)

![[2-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-(4-oxo-3H-phthalazin-1-yl)acetate](/img/structure/B2356949.png)